Bibenzyl, 4-fluoro-
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Overview
Description
Bibenzyl, 4-fluoro- is an organic compound that belongs to the class of bibenzyls, which are derivatives of ethane with two phenyl groups attached. The addition of a fluorine atom at the 4-position of one of the phenyl rings makes this compound unique. Bibenzyls are known for their presence in various natural sources, particularly bryophytes, and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bibenzyl, 4-fluoro- typically involves the fluorination of bibenzyl. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) is used
Industrial Production Methods
Industrial production of Bibenzyl, 4-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bibenzyl, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzophenone, while reduction can produce 4-fluorobibenzyl alcohol.
Scientific Research Applications
Bibenzyl, 4-fluoro- has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated for potential therapeutic effects.
Mechanism of Action
The mechanism of action of Bibenzyl, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the context of its application, such as its role in inhibiting cell death by blocking voltage-dependent anion channels (VDAC) .
Comparison with Similar Compounds
Similar Compounds
Bibenzyl: The parent compound without the fluorine substitution.
Bisbybenzyls: Dimeric forms of bibenzyl with additional phenyl groups.
4-Fluorobiphenyl: A structurally similar compound with a fluorine atom on a biphenyl framework.
Uniqueness
Bibenzyl, 4-fluoro- stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This substitution can enhance its stability, reactivity, and interaction with biological targets compared to non-fluorinated analogs .
Properties
CAS No. |
370-76-3 |
---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-fluoro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
LGAWAQNSZFCGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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